molecular formula C10H16O2 B2852468 3-(Cyclobutylmethyl)-2,4-pentanedione CAS No. 1038864-61-7

3-(Cyclobutylmethyl)-2,4-pentanedione

Cat. No.: B2852468
CAS No.: 1038864-61-7
M. Wt: 168.236
InChI Key: PSWUUWDDKSMFRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It could involve a variety of chemical reactions, and the analysis would look at the efficiency, yield, and environmental impact of these reactions .


Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and any catalysts that might affect its reactions .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity. Techniques such as spectroscopy, chromatography, and thermal analysis might be used .

Mechanism of Action

This typically applies to biologically active compounds and involves studying how the compound interacts with biological systems. This could involve looking at its pharmacological activity, its interaction with enzymes or receptors, and its metabolic breakdown .

Safety and Hazards

This involves examining the compound’s toxicity, flammability, and environmental impact. It could also involve looking at appropriate handling and disposal procedures .

Future Directions

This involves looking at potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new synthesis methods that could be developed .

Properties

IUPAC Name

3-(cyclobutylmethyl)pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-7(11)10(8(2)12)6-9-4-3-5-9/h9-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWUUWDDKSMFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1CCC1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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